molecular formula C21H18N4O2 B2868294 N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine CAS No. 315697-54-2

N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine

Cat. No.: B2868294
CAS No.: 315697-54-2
M. Wt: 358.401
InChI Key: JYBSPTOJWABJNP-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine is a structurally complex molecule featuring a 2-methylindole core linked to a pyridin-2-amine moiety via a 3-nitrophenyl-substituted methanamine bridge. Structural characterization of related molecules heavily relies on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS), as demonstrated in studies of indole-glycine derivatives and aryl-substituted 2-aminopyridines .

Properties

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-(3-nitrophenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-20(17-9-2-3-10-18(17)23-14)21(24-19-11-4-5-12-22-19)15-7-6-8-16(13-15)25(26)27/h2-13,21,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBSPTOJWABJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine is a complex organic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N4O2C_{22}H_{20}N_{4}O_{2}. The compound features an indole nucleus, a pyridine ring, and a nitrophenyl group, contributing to its diverse biological activities.

PropertyValue
Molecular Weight372.43 g/mol
IUPAC NameThis compound
CAS Number307543-57-3

Anticancer Activity

Numerous studies have investigated the anticancer properties of indole derivatives, including this compound. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and H460 (lung cancer) with IC50 values indicating potent activity .

Case Study:
In a recent investigation, the compound was tested against several human cancer cell lines. The results indicated that it inhibited cell proliferation effectively, with IC50 values comparable to established anticancer drugs. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. Research has shown that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. In vitro studies revealed that the compound could inhibit bacterial growth at low concentrations, making it a candidate for further development as an antimicrobial agent .

Table: Antimicrobial Activity

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In animal models, the compound demonstrated a reduction in inflammatory markers and improved symptoms associated with inflammatory diseases . This suggests that it may serve as a therapeutic agent in treating conditions such as arthritis.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation and tumor progression.
  • Receptor Modulation : The compound can modulate receptor activity linked to cell signaling pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 3-nitrophenyl group in the target compound distinguishes it from analogs with alternative aryl substituents. Key comparisons include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine (target) 3-nitrophenyl C22H18N4O2 370.41 Not reported
N-[(2-chlorophenyl)(2-methylindol-3-yl)methyl]pyridin-2-amine (5228-4171) 2-chlorophenyl C21H18ClN3 348.84 Not reported
N-[(4-chlorophenyl)(2-methylindol-3-yl)methyl]pyridin-2-amine 4-chlorophenyl C21H18ClN3 348.84 Not reported
N-[(4-fluorophenyl)(2-methylindol-3-yl)methyl]pyridin-2-amine 4-fluorophenyl C21H18FN3 332.39 Not reported
  • Key Observations: The nitro group in the target compound increases molecular weight compared to chloro- or fluoro-substituted analogs. Melting points for similar indole derivatives range widely (e.g., 159–187°C for indole-glycine acetamides) , but data for the target compound remain unreported.

Research Findings and Implications

  • Structural Insights : Crystallographic studies of nitro-pyridinamines (e.g., 4-methyl-3-nitropyridin-2-amine ) reveal planar geometries stabilized by hydrogen bonding, which may apply to the target compound .
  • Therapeutic Potential: Analogous compounds show promise in neurodegenerative disease (AChE inhibition) and oncology, warranting further investigation of the target molecule .

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